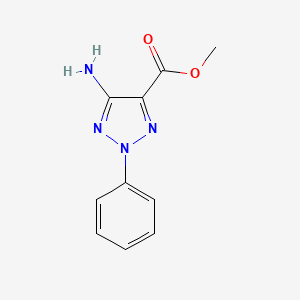
Methyl-5-Amino-2-Phenyl-2H-1,2,3-Triazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
BenchChem offers high-quality methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Krebsmittel: Forscher haben 1,2,3-Triazole als potenzielle Krebsmittel erforscht. Diese Verbindungen weisen vielversprechende biologische Aktivität auf, und ihre strukturelle Ähnlichkeit mit Amidbindungen macht sie attraktiv für die Medikamentenentwicklung .
- Antiviren- und Antibakterielle Eigenschaften: Der 1,2,3-Triazol-Baustein wurde in medizinische Gerüste mit Anti-HIV-, Antituberkulose- und Antibakteriellen Aktivitäten integriert .
- Klick-Chemie: Das 1,2,3-Triazol-Gerüst ist ein wichtiger Bestandteil der Klick-Chemie, einem leistungsstarken synthetischen Ansatz für die schnelle und effiziente Assemblierung von Verbindungen. Forscher nutzen es für Ligationen, Biokonjugation und Anwendungen in der Materialwissenschaft .
- Supramolekulare Aggregate: 1,2,3-Triazole sind an Wirt-Gast-Wechselwirkungen, Selbstorganisation und Koordinationschemie beteiligt. Ihre Wasserstoffbrückenbindungsfähigkeit und ihr aromatischer Charakter tragen zu ihrer Rolle in supramolekularen Systemen bei .
- Materialien und Polymere: Diese Verbindungen werden aufgrund ihrer Stabilität und einzigartigen Eigenschaften bei der Konstruktion von funktionalen Materialien, einschließlich Polymeren, eingesetzt .
- Bioorthogonale Markierung: 1,2,3-Triazole dienen als bioorthogonale Griffe zur Markierung von Biomolekülen in lebenden Systemen. Ihre Kompatibilität mit biologischen Umgebungen macht sie zu wertvollen Werkzeugen für die chemische Biologieforschung .
- Fluorophore: Forscher haben fluoreszierende 1,2,3-Triazol-Derivate für die zelluläre Bildgebung und Verfolgung entwickelt. Diese Verbindungen können selektiv bestimmte zelluläre Komponenten oder Krankheitsmarker ansteuern .
- Febuxostat-Analoga: Analoga von Febuxostat, einem Xanthinoxidase-Hemmer zur Behandlung von Gicht, wurden unter Verwendung von 2-Phenyl-5-Methyl-2H-1,2,3-Triazol-4-Carbonsäuren synthetisiert. Einige dieser Derivate zeigen eine potente inhibitorische Aktivität gegen Xanthinoxidase .
Arzneimittelforschung und Medizinische Chemie
Organische Synthese und Klick-Chemie
Supramolekulare Chemie und Materialwissenschaften
Chemische Biologie und Biokonjugation
Fluoreszenzmikroskopie und Sonden
Xanthinoxidase-Hemmung
Zusammenfassend lässt sich sagen, dass Methyl-5-Amino-2-Phenyl-2H-1,2,3-Triazol-4-carboxylat eine entscheidende Rolle in der Arzneimittelforschung, organischen Synthese, Materialwissenschaft und chemischen Biologie spielt. Seine vielseitigen Anwendungen machen es zu einer faszinierenden Verbindung für die weitere Erforschung in verschiedenen wissenschaftlichen Bereichen. 🌟
Wirkmechanismus
Target of Action
Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, exhibiting versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Triazole derivatives have been shown to have neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that they may affect the nitric oxide and TNF-α signaling pathways, which play crucial roles in inflammation and immune responses.
Pharmacokinetics
It is known that the compound’s molecular weight is 21821 g/mol , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological context. For example, in the context of neuroprotection, some triazole-pyrimidine hybrid compounds have been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have a protective effect against ER stress and apoptosis in neuronal cells.
Eigenschaften
IUPAC Name |
methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-9(11)13-14(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYOHFQVKZGBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(N=C1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
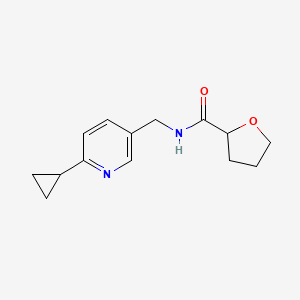
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
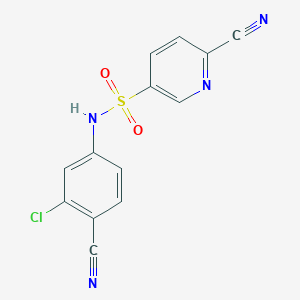

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)
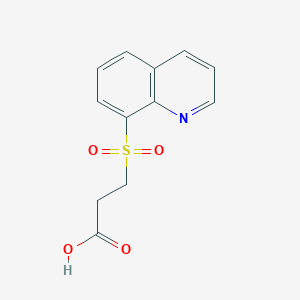

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
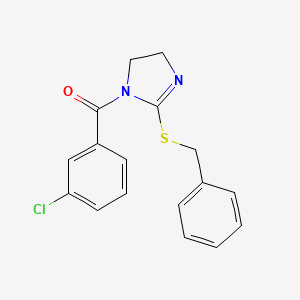
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

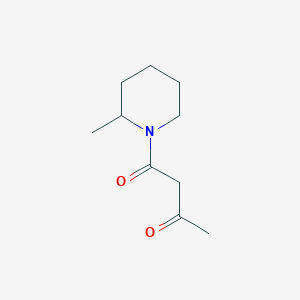
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)
